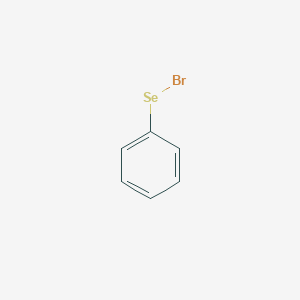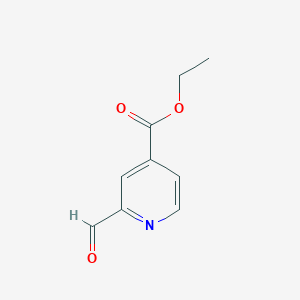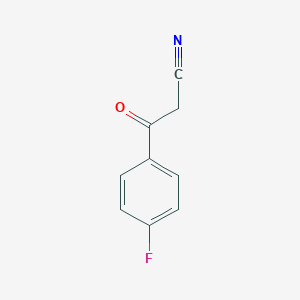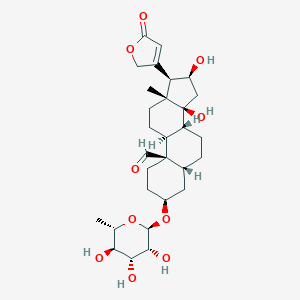
Adonitoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adonitoxin is a natural compound that is found in the leaves of the Adonis plant. It has been used for centuries in traditional Chinese medicine for its medicinal properties. Adonitoxin has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In recent years, there has been a growing interest in the potential of Adonitoxin as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of Adonitoxin is not fully understood. However, it is thought that Adonitoxin may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in cells.
Effets Biochimiques Et Physiologiques
Adonitoxin has been found to have a range of biochemical and physiological effects. Studies have shown that Adonitoxin can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Adonitoxin has also been found to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Adonitoxin in lab experiments is its wide range of biological activities. Adonitoxin has been found to have anti-inflammatory, anti-cancer, and anti-viral effects, which make it a useful tool in a variety of research areas. However, one limitation of using Adonitoxin in lab experiments is its toxicity. Adonitoxin can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Adonitoxin. One area of interest is the development of Adonitoxin-based therapeutics for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the development of Adonitoxin-based anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of Adonitoxin and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Adonitoxin has been the subject of numerous scientific studies investigating its potential therapeutic applications. Research has shown that Adonitoxin has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Adonitoxin has also been found to have anti-cancer effects, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, Adonitoxin has been found to have anti-viral effects, with studies showing that it can inhibit the replication of certain viruses.
Propriétés
Numéro CAS |
17651-61-5 |
|---|---|
Nom du produit |
Adonitoxin |
Formule moléculaire |
C29H42O10 |
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
(3S,5R,8R,9S,10R,13R,14S,16S,17R)-14,16-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-14-23(33)24(34)25(35)26(38-14)39-17-5-8-28(13-30)16(10-17)3-4-19-18(28)6-7-27(2)22(15-9-21(32)37-12-15)20(31)11-29(19,27)36/h9,13-14,16-20,22-26,31,33-36H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22-,23-,24+,25+,26-,27+,28+,29-/m0/s1 |
Clé InChI |
ARANEVHRNOGYRH-BBNLJEPRSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
Autres numéros CAS |
17651-61-5 |
Synonymes |
adonitoxin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



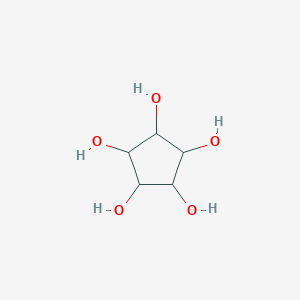


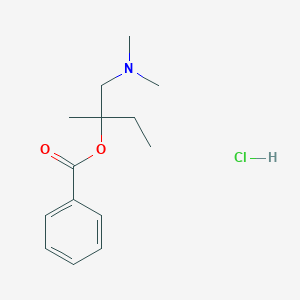
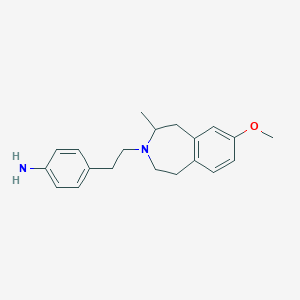



![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

